Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

Overview

Description

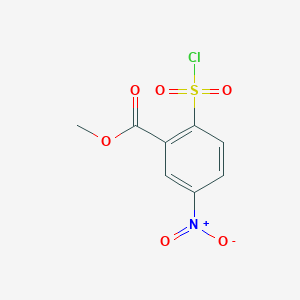

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position of the benzene ring. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving yield. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and water.

Key Mechanism : The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr), where the chloride leaving group is displaced by the nucleophile. Steric hindrance from the adjacent methyl ester slightly reduces reaction rates compared to non-ester analogs.

Reduction of the Nitro Group

The nitro (-NO₂) group undergoes reduction to an amine (-NH₂), enabling further functionalization.

Side Reactions : Over-reduction or desulfonation may occur under prolonged exposure to strong reducing agents.

Hydrolysis of the Methyl Ester

The methyl ester (-COOCH₃) hydrolyzes to a carboxylic acid under acidic or basic conditions.

Applications : The carboxylic acid product serves as a precursor for acyl chloride formation or peptide coupling.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and chlorosulfonyl groups deactivate the benzene ring, limiting EAS reactivity.

Mechanistic Insight : EAS occurs predominantly at the para position relative to the nitro group but is impeded by steric and electronic factors .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release SO₂ and CO₂, forming methyl 5-nitrobenzoate as a major product (yield: 65%).

Scientific Research Applications

Pharmaceuticals

Intermediate in Drug Synthesis

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those containing sulfonamide or sulfonate moieties. It is utilized in the development of drugs targeting bacterial infections and cancer therapies due to its ability to modify biological activity through structural changes.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their ability to bind covalently to DNA upon reduction, leading to cell death. A study showed that this compound demonstrated notable efficacy against various bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like metronidazole and chloramphenicol .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | Various Bacteria |

| Metronidazole | 0.5 | Helicobacter pylori |

| Chloramphenicol | 1.0 | Staphylococcus aureus |

Agrochemicals

This compound is also explored for its potential in developing agrochemicals, including herbicides and pesticides. Its ability to alter biological activity through structural modifications makes it a candidate for creating more effective agricultural products.

Materials Science

In materials science, this compound is employed in the synthesis of polymers and advanced materials with specific functional properties. Its reactivity allows for the incorporation of unique features into polymeric materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group, facilitating various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive towards nucleophiles compared to methyl 2-(chlorosulfonyl)-5-nitrobenzoate.

Methyl 2-(sulfonyl)-5-nitrobenzoate: Contains a sulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and hydrolysis, makes it valuable in the synthesis of a wide range of compounds .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is a nitro compound that has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known to enhance biological activity. The compound's structure includes:

- Nitro group (–NO2) : Often associated with antimicrobial and anticancer properties.

- Chlorosulfonyl group (–SO2Cl) : Imparts unique reactivity, potentially influencing its biological interactions.

1. Antimicrobial Activity

Nitro compounds are widely recognized for their antimicrobial properties. This compound exhibits significant antimicrobial activity through mechanisms similar to other nitro derivatives. When reduced, these compounds can form toxic intermediates that bind covalently to DNA, leading to cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | Various Bacteria |

| Metronidazole | 0.5 | Helicobacter pylori |

| Chloramphenicol | 1.0 | Staphylococcus aureus |

2. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit tumor growth has been demonstrated in various cell lines, including non-small cell lung cancer (NSCLC) models. The compound's mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival .

Case Study: NSCLC Treatment with MDL-800

In a study involving NSCLC cells treated with MDL-800 (which contains this compound), researchers observed:

- Cell Cycle Arrest : Significant G0/G1 phase arrest was noted.

- Synergistic Effects : Enhanced efficacy when combined with EGFR-TKIs, suggesting potential for overcoming drug resistance.

3. Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds have been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential in inflammatory diseases .

Table 2: Inhibitory Effects on Inflammatory Biomarkers

| Compound | IC50 (μM) | Target Biomarker |

|---|---|---|

| This compound | TBD | COX-2 |

| Nitric Oxide | TBD | iNOS |

The biological activity of this compound is largely attributed to the nitro group, which facilitates electron transfer processes that can lead to oxidative stress within microbial and tumor cells. This oxidative stress results in DNA damage and apoptosis, particularly in rapidly dividing cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 2-(chlorosulfonyl)-5-nitrobenzoate to improve yield and purity?

- Methodological Answer : Start with nitrobenzoic acid derivatives (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) and employ thionyl chloride (SOCl₂) in anhydrous benzene or N-methylacetamide as a solvent. Monitor the reaction at reflux (4–6 hours) using thin-layer chromatography (TLC) to track intermediate formation. Post-reaction, distill off solvents under reduced pressure and purify the crude product via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) functional groups by identifying peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1520 cm⁻¹ (N-O asymmetric stretch) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (exact mass ~289.55 g/mol) and fragmentation patterns .

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm) and methyl ester protons (δ 3.9–4.1 ppm) .

Q. How should researchers safely handle this compound in the lab?

- Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation of toxic vapors. Store the compound in a desiccator at 2–8°C, away from moisture and bases to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate before disposal .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges or silica-based columns. Optimize solvent systems (e.g., dichloromethane:methanol 95:5) to separate the product from unreacted starting materials. For small-scale reactions, recrystallization from ethyl acetate/hexane mixtures improves purity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect the stability of the sulfonyl chloride group?

- Methodological Answer : Conduct kinetic studies under controlled humidity and pH. Use NMR to monitor hydrolysis (formation of sulfonic acid) versus substitution (e.g., with amines). For example, in anhydrous dichloroethane, ethyl carbodiimide (EDAC) promotes amide coupling, while aqueous conditions favor hydrolysis .

Q. What computational methods can predict the reactivity of this compound in novel synthetic routes?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states for sulfonyl chloride reactions. Focus on electrophilicity at the sulfur atom and steric effects from the nitro group. Validate predictions with experimental data (e.g., Hammett plots) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-reference data from NIST Standard Reference Database 69 and replicate experiments under identical conditions (solvent, concentration, instrument calibration). For disputed IR peaks, use deuterated solvents to eliminate interference from moisture .

Q. What strategies enable selective functionalization of the nitro group without affecting the sulfonyl chloride moiety?

- Methodological Answer : Use hydrogenation with Pd/C under mild conditions (e.g., ethyl acetate, room temperature) to reduce the nitro group to an amine. Protect the sulfonyl chloride with tert-butyl groups (Boc) beforehand to prevent side reactions .

Q. How does this compound participate in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Incorporate the compound as a sulfonamide precursor in protease inhibitors. Modify the nitro group to amine or hydroxylamine derivatives and assess binding affinity via surface plasmon resonance (SPR) or enzyme kinetics. Compare bioactivity with analogs lacking the sulfonyl chloride group .

Q. What are the degradation products of this compound under accelerated stability testing, and how are they characterized?

- Methodological Answer : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks. Use LC-MS to identify degradation products, such as 5-nitrobenzoic acid (hydrolysis of ester) or sulfonic acid derivatives. Quantify degradation rates using HPLC with UV detection at 254 nm .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent | Benzene, N-methylacetamide | |

| Catalyst | Thionyl chloride (SOCl₂) | |

| Temperature | Reflux (80–110°C) | |

| Purification | Column chromatography (silica gel) |

Table 2: Analytical Data Comparison

| Technique | Observed Data | References |

|---|---|---|

| IR (S=O stretch) | 1365–1375 cm⁻¹ | |

| HRMS (Exact Mass) | 289.55 g/mol | |

| ¹H NMR (Methyl ester) | δ 3.95–4.05 ppm (s, 3H) |

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTIZFCHBWTYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039020-81-9 | |

| Record name | methyl 2-(chlorosulfonyl)-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.